N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide
CAS No.: 2034539-32-5
Cat. No.: VC5036716
Molecular Formula: C16H12F3N3O2S2
Molecular Weight: 399.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034539-32-5 |
|---|---|
| Molecular Formula | C16H12F3N3O2S2 |
| Molecular Weight | 399.41 |
| IUPAC Name | N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-2-(trifluoromethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C16H12F3N3O2S2/c17-16(18,19)12-3-1-2-4-14(12)26(23,24)22-9-13-15(21-7-6-20-13)11-5-8-25-10-11/h1-8,10,22H,9H2 |
| Standard InChI Key | NAASUXCZULXHLO-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Introduction
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a heterocyclic compound that integrates several functional groups, including a thiophene ring, pyrazine moiety, trifluoromethyl group, and sulfonamide. These structural features make it a candidate for diverse biological activities, including potential applications in medicinal chemistry and material science. The compound's unique molecular framework suggests its potential as a lead structure in drug discovery, particularly in areas such as anti-inflammatory, antifungal, or antimalarial research.
Structural Features
The molecular structure of this compound can be broken down into the following components:
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Thiophene ring: A sulfur-containing five-membered aromatic ring known for its electron-rich nature and bioactivity.
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Pyrazine moiety: A six-membered nitrogen-containing aromatic ring with potential for hydrogen bonding and electronic interactions.
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Trifluoromethyl group (-CF₃): A highly electronegative substituent that enhances metabolic stability and lipophilicity.
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Benzenesulfonamide group: Known for its role in enzyme inhibition and pharmacological activities.
Synthesis
While specific synthetic pathways for N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide are not detailed in the literature, similar sulfonamide derivatives are often synthesized through:
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Functionalization of pyrazine derivatives via alkylation or acylation.
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Introduction of the trifluoromethyl group using electrophilic or nucleophilic fluorination methods.
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Formation of the sulfonamide bond through reaction of sulfonyl chlorides with amines.
These steps typically involve mild reaction conditions and are amenable to scale-up.
Potential Applications
The compound's structural properties suggest several potential applications:
4.1 Antimicrobial Activity
Sulfonamides are well-known for their antibacterial properties, often targeting dihydropteroate synthase (DHPS). The trifluoromethyl group may enhance binding affinity to microbial enzymes.
4.2 Antimalarial Research
Trifluoromethyl-substituted benzenesulfonamides have been studied as antimalarial agents due to their ability to inhibit key enzymes in Plasmodium falciparum .
4.3 Anti-inflammatory Potential
Compounds containing thiophene and pyrazine rings have demonstrated anti-inflammatory activity through inhibition of pathways such as 5-lipoxygenase (5-LOX), suggesting this compound could be optimized for similar effects .
Analytical Characterization
To confirm the structure and purity of the compound, standard analytical techniques would be employed:
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Nuclear Magnetic Resonance (NMR):
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-NMR: Identifies hydrogen environments.
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-NMR: Confirms carbon framework.
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-NMR: Characterizes the trifluoromethyl group.
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Mass Spectrometry (MS):
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Determines molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Detects functional groups such as sulfonamides () and aromatic rings.
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X-ray Crystallography:
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Provides detailed three-dimensional structural information.
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Biological Evaluation
Preliminary studies on similar compounds suggest that N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide could exhibit:
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Cytotoxic Activity: Against cancer cell lines by interfering with DNA replication or cellular metabolism .
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Antifungal Properties: Particularly against strains like Candida albicans due to its sulfonamide scaffold .
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Enzyme Inhibition: Potential inhibition of enzymes like lipoxygenases or DHPS due to its structural similarity to known inhibitors .
Data Table
| Property | Details |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | ~399 g/mol |
| Functional Groups | Thiophene, pyrazine, trifluoromethyl, sulfonamide |
| Solubility | Likely soluble in polar organic solvents such as DMSO or DMF |
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